molecular formula C11H17N5O3 B11849323 8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11849323
M. Wt: 267.28 g/mol
InChI Key: KUTAOUVTSHOMFH-UHFFFAOYSA-N
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Description

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H17N5O3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Biological Activity

8-Amino-7-(2-ethoxyethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has gained attention in pharmacological research due to its potential biological activities. This compound, also known by its CAS number 6485-03-6, exhibits various biological properties that could be leveraged in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H17N5O3C_{11}H_{17}N_{5}O_{3}. Its structure features a purine base with amino and ethoxyethyl substituents that may influence its biological interactions.

Antitumor Activity

Research indicates that derivatives of purines can exhibit significant antitumor properties. Specifically, 8-aminoadenosine, a related compound, has been shown to inhibit transcription mechanisms in mantle cell lymphoma cells. This suggests that the biological activity of this compound might also extend to antitumor effects through similar pathways .

The mechanism of action for this compound may involve hydrogen bonding interactions with nucleic acids. Studies demonstrate that purine derivatives can stabilize triplex structures and form Hoogsteen-like complexes with thymine. Such interactions can lead to alterations in gene expression and cellular signaling pathways .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the effects of various purine derivatives on cancer cell lines. The results indicated that compounds similar to this compound inhibited cell proliferation in vitro. The study highlighted the potential for these compounds to serve as lead candidates for developing new anticancer agents .

Case Study 2: Interaction with DNA

Another research project focused on the interaction of purine derivatives with DNA. It was found that 8-amino derivatives could form stable complexes with DNA bases through hydrogen bonding. This property may contribute to their efficacy as therapeutic agents targeting genetic material in cancer cells .

Data Tables

Property Value
Molecular Formula C₁₁H₁₇N₅O₃
CAS Number 6485-03-6
Potential Applications Antitumor agent
Mechanism of Action DNA interaction
Research Focus Cancer cell inhibition

Properties

Molecular Formula

C11H17N5O3

Molecular Weight

267.28 g/mol

IUPAC Name

8-amino-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C11H17N5O3/c1-4-19-6-5-16-7-8(13-10(16)12)14(2)11(18)15(3)9(7)17/h4-6H2,1-3H3,(H2,12,13)

InChI Key

KUTAOUVTSHOMFH-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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